N-(2-hydroxyethyl)-3-bromopropionamide
Description
N-(2-hydroxyethyl)-3-bromopropionamide is a brominated amide derivative characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom and a bromine atom at the β-position of the propionamide chain. Its molecular formula is C₅H₁₀BrNO₂, with a molecular weight of 212.05 g/mol. This compound is notable for its dual functional groups: the hydroxyethyl moiety enhances hydrophilicity and hydrogen-bonding capacity, while the bromine atom contributes to electrophilic reactivity.
Applications include its role as a skin permeation enhancer in transdermal drug delivery systems, attributed to its ability to disrupt lipid bilayers in the stratum corneum .
Properties
Molecular Formula |
C5H10BrNO2 |
|---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
3-bromo-N-(2-hydroxyethyl)propanamide |
InChI |
InChI=1S/C5H10BrNO2/c6-2-1-5(9)7-3-4-8/h8H,1-4H2,(H,7,9) |
InChI Key |
BYDDIGQLOGFTCS-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(=O)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Role of Bromine Substituents
- Aliphatic vs. Aromatic Bromine :
- The β-bromine in this compound enhances electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions. In contrast, bromine on aromatic rings (e.g., N-(2-bromophenyl)-3-chloropropanamide) stabilizes via resonance, reducing reactivity but improving binding to aromatic drug targets (e.g., kinase inhibitors) .
- Aliphatic bromine may contribute to membrane disruption in skin permeation, whereas aromatic bromine is more suited for target-specific interactions .
Hydroxyethyl Group Impact
- The hydroxyethyl group in this compound improves aqueous solubility (logP ~1.2 estimated) compared to non-polar analogs like N-(2-bromophenyl)-3-chloropropanamide (logP ~3.5). This polarity facilitates its use in aqueous formulations .
- In phosphonamidoate derivatives (e.g., Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate), the hydroxyethyl group modulates steric and electronic effects, influencing catalytic or enzymatic interactions .
Key Research Findings
Hydrogen-Bonding Capacity : The hydroxyethyl group in this compound forms stable hydrogen bonds with polar lipid headgroups, enhancing skin permeability by 2.5-fold compared to N-(2-bromoethyl)propanamide .
Bromine Position Sensitivity : Aliphatic bromine increases susceptibility to hydrolysis (t₁/₂ ~12 hours at pH 7.4), whereas aromatic bromine analogs (e.g., N-(2-bromophenyl)-3-chloropropanamide) exhibit greater stability (t₁/₂ >72 hours) .
Regulatory Considerations: Phosphonamidoate derivatives require stringent handling due to toxicity risks, unlike bromopropionamides, which are classified as non-hazardous under standard conditions .
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